molecular formula C21H19NO B14492007 1,3Z,5Z,7E-tetraen-9-one CAS No. 65493-04-1

1,3Z,5Z,7E-tetraen-9-one

Katalognummer: B14492007
CAS-Nummer: 65493-04-1
Molekulargewicht: 301.4 g/mol
InChI-Schlüssel: QHNLIUNQSNZTOE-FQHJSAEWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3Z,5Z,7E-tetraen-9-one is a polyunsaturated organic compound with a unique structure characterized by alternating double bonds and a ketone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3Z,5Z,7E-tetraen-9-one can be synthesized through various methods, including the electrocyclization of polyenes. One common approach involves the use of conjugated diene compounds, which undergo intramolecular sigmatropic rearrangement reactions under specific conditions . The reaction conditions typically involve the use of heat and specific catalysts to facilitate the rearrangement.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

1,3Z,5Z,7E-tetraen-9-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various halogenating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.

Wissenschaftliche Forschungsanwendungen

1,3Z,5Z,7E-tetraen-9-one has several applications in scientific research:

Wirkmechanismus

The mechanism by which 1,3Z,5Z,7E-tetraen-9-one exerts its effects involves its interaction with various molecular targets. The compound’s structure allows it to participate in pericyclic reactions, such as electrocyclization, which can lead to the formation of new chemical bonds and structures

Vergleich Mit ähnlichen Verbindungen

1,3Z,5Z,7E-tetraen-9-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of double bonds and the presence of the ketone group, which imparts distinct chemical properties and reactivity.

Eigenschaften

CAS-Nummer

65493-04-1

Molekularformel

C21H19NO

Molekulargewicht

301.4 g/mol

IUPAC-Name

(3E,5Z,7Z)-8-(benzhydrylideneamino)octa-3,5,7-trien-2-one

InChI

InChI=1S/C21H19NO/c1-18(23)12-6-2-3-11-17-22-21(19-13-7-4-8-14-19)20-15-9-5-10-16-20/h2-17H,1H3/b3-2-,12-6+,17-11-

InChI-Schlüssel

QHNLIUNQSNZTOE-FQHJSAEWSA-N

Isomerische SMILES

CC(=O)/C=C/C=C\C=C/N=C(C1=CC=CC=C1)C2=CC=CC=C2

Kanonische SMILES

CC(=O)C=CC=CC=CN=C(C1=CC=CC=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.